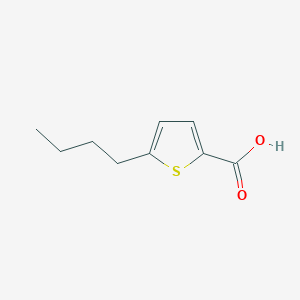

5-Butylthiophene-2-carboxylic acid

Description

Contextualization within Thiophene (B33073) Carboxylic Acid Chemistry

Thiophene is an aromatic five-membered heterocycle containing a sulfur atom. wikipedia.orgbritannica.com Its chemistry is well-established, and it is often considered a bioisostere of benzene (B151609), meaning it can sometimes replace a benzene ring in biologically active compounds without loss of activity. chemeurope.comslideshare.net The introduction of a carboxylic acid group onto the thiophene ring, as seen in thiophene-2-carboxylic acid, significantly influences the molecule's electronic properties and reactivity. solubilityofthings.comwikipedia.org The carboxylic acid group is electron-withdrawing, and its presence allows for a range of chemical transformations, such as esterification and amidation. youtube.comresearchgate.net

5-Butylthiophene-2-carboxylic acid is a specific derivative where the butyl group at the 5-position adds a lipophilic alkyl chain to the molecule. This modification alters its physical properties, such as solubility, and can influence its interactions in both chemical and biological systems. The study of various substituted thiophene carboxylic acids, such as 5-methylthiophene-2-carboxylic acid ontosight.ai, 5-bromothiophene-2-carboxylic acid nih.govrsc.org, and 5-chlorothiophene-2-carboxylic acid google.comgoogle.com, provides a broader context for understanding the structure-property relationships within this class of compounds.

Historical Perspective on Related Thiophene Derivatives

The parent compound, thiophene, was first isolated by Victor Meyer in 1882 from crude benzene. wikipedia.orgontosight.ai Its discovery stemmed from the observation of a color reaction—the formation of a blue dye when isatin (B1672199) is mixed with sulfuric acid and crude benzene—which was initially attributed to benzene itself. wikipedia.orgchemeurope.com Meyer identified thiophene as the true reactant. Following its discovery, the chemistry of thiophene and its derivatives has been a subject of study for over 150 years. ontosight.ai

Classic synthetic methods for preparing the thiophene ring include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. wikipedia.org Thiophene-2-carboxylic acid can be prepared through the oxidation of precursors like 2-acetylthiophene. wikipedia.org Over time, the synthesis of various thiophene derivatives has been refined to create a vast library of compounds with diverse functionalities.

Significance of this compound as a Heterocyclic Building Block and Synthetic Intermediate

Heterocyclic compounds are fundamental in organic synthesis, and thiophenes are prominent examples of these essential building blocks. britannica.comchemeurope.com Thiophene-2-carboxylic acid and its derivatives are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com For instance, halogenated 2-thiophenecarboxylic acids serve as key precursors for certain classes of insecticides. beilstein-journals.org

This compound, with its distinct functional groups, is a valuable synthetic intermediate. The carboxylic acid moiety can be readily converted into other functional groups like esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives. youtube.com The thiophene ring itself can undergo further substitution reactions. The presence of the butyl group can be strategically utilized to enhance solubility in organic solvents or to introduce steric bulk, thereby directing the outcome of subsequent reactions. This makes this compound a versatile starting material for constructing complex target molecules in various fields of chemical research.

Overview of Current Research Trajectories Involving this compound

Current research involving thiophene carboxylic acids is diverse, spanning medicinal chemistry, materials science, and synthetic methodology development. Thiophene derivatives are actively investigated for a range of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. solubilityofthings.comnih.govontosight.aifarmaciajournal.commdpi.com For example, new thiourea (B124793) derivatives synthesized from 2-thiophene carboxylic acid have shown promising antimicrobial activity. farmaciajournal.commdpi.com

In materials science, the unique electronic properties of the thiophene ring make its derivatives attractive for the development of conductive polymers and materials for organic electronics, such as dye-sensitized solar cells. ontosight.airsc.org Furthermore, research continues to focus on developing novel and more efficient synthetic routes to access functionalized thiophene carboxylic acids. google.comgoogle.combeilstein-journals.org The structural motifs present in this compound—the aromatic heterocycle, the carboxylic acid, and the alkyl chain—position it as a relevant molecule for exploration within these modern research trajectories, particularly in the synthesis of new functional materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPCXUIHYUTKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63068-74-6 | |

| Record name | 5-Butylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 Butylthiophene 2 Carboxylic Acid

Carboxylation Methodologies for Substituted Thiophenes

The introduction of a carboxyl group onto a substituted thiophene (B33073) ring is a fundamental transformation in organic synthesis. For a compound like 5-Butylthiophene-2-carboxylic acid, the placement of the carboxylic acid at the C2 position is critical. This is achieved through carefully designed carboxylation methods.

Oxidation of Precursor 5-Butylthiophene-2-carbaldehyde

A primary and direct method for synthesizing this compound is through the oxidation of its aldehyde precursor, 5-Butylthiophene-2-carbaldehyde. The aldehyde group is readily converted to a carboxylic acid functional group using common oxidizing agents. This reaction is typically high-yielding and is a standard transformation in organic chemistry.

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For instance, the oxidation of the structurally similar 5-phenylthiophene-2-carbaldehyde (B91291) to 5-phenylthiophene-2-carboxylic acid using potassium permanganate in acidic conditions has been reported to achieve a yield as high as 90%. This high efficiency underscores the viability of this method for preparing the butyl-substituted analogue.

Table 1: Oxidation of Thiophene-2-carbaldehyde Precursors

| Precursor | Oxidizing Agent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 5-Butylthiophene-2-carbaldehyde | Potassium Permanganate (KMnO₄) | Acidic | This compound | High (expected) |

Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the thiophene ring requires precise control over the reaction's regioselectivity. For this compound, this means introducing the carboxyl group specifically at the C2 position of a 2-butylthiophene (B75402) starting material. A powerful technique for this is directed ortho-metalation, followed by carboxylation.

This process typically involves the reaction of 2-butylthiophene with a strong organolithium base, such as n-butyllithium (n-BuLi). The n-BuLi selectively removes a proton from the C5 position (alpha to the sulfur atom), which is the most acidic site. chegg.com The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice), which introduces the carboxyl group. A final acidic workup protonates the carboxylate salt to yield the desired this compound. This method offers excellent regiocontrol, preventing the formation of other isomers. A similar strategy has been successfully used in the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene. google.com

Table 2: Regioselective Lithiation and Carboxylation

| Step | Reagent | Purpose | Intermediate/Product |

|---|---|---|---|

| 1 | n-Butyllithium (n-BuLi) | Deprotonation at C5 position | 5-Butyl-2-lithiothiophene |

| 2 | Carbon Dioxide (CO₂) | Carboxylation | Lithium 5-butylthiophene-2-carboxylate |

Conversion of Thiophene Carboxylate Esters to this compound

An alternative synthetic route involves the hydrolysis of a corresponding thiophene carboxylate ester, such as methyl 5-butylthiophene-2-carboxylate or ethyl 5-butylthiophene-2-carboxylate. This two-step approach first involves the synthesis of the ester, which is then converted to the carboxylic acid.

The hydrolysis, or saponification, is typically carried out under basic conditions. The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. This reaction cleaves the ester bond, forming the sodium or potassium salt of the carboxylic acid and the corresponding alcohol (methanol or ethanol). The reaction mixture is then acidified to protonate the carboxylate salt, yielding the final this compound product.

Exploration of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. For the synthesis of thiophene carboxylic acids and their precursors, research has explored the use of catalytic systems that can improve efficiency and reduce waste.

One novel approach involves the synthesis of 2-thiophenecarboxylic acid esters from thiophenes using a CCl₄-ROH (alcohol) system in the presence of transition metal catalysts. semanticscholar.orgresearchgate.net Catalysts such as those containing Vanadium (V), Iron (Fe), or Molybdenum (Mo), like VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have been shown to be effective. semanticscholar.orgresearchgate.net The reaction is believed to proceed through the oxidation of the alcohol by carbon tetrachloride to generate key reactive intermediates in situ. These intermediates then react with the thiophene substrate to introduce the carboxylate group regioselectively at the C2 and C5 positions. semanticscholar.org While this method produces the ester, it represents an efficient pathway to an intermediate that can be readily hydrolyzed to the final carboxylic acid, as described in section 2.2.

Table 3: Catalytic System for Thiophene Carboxylate Ester Synthesis

| Component | Example | Function |

|---|---|---|

| Substrate | Thiophene / 2-Butylthiophene | Starting material |

| Reagents | Carbon Tetrachloride (CCl₄), Alcohol (ROH) | Carboxylation source |

| Catalyst | VO(acac)₂, Fe(acac)₃, Mo(CO)₆ | Promotes the reaction |

This catalytic method can offer higher yields (44-85% total yields for various thiophene derivatives) and better atom economy compared to some traditional stoichiometric methods, marking a step towards more sustainable chemical production. semanticscholar.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₂O₂S |

| 5-Butylthiophene-2-carbaldehyde | C₉H₁₂OS |

| Potassium Permanganate | KMnO₄ |

| Chromium Trioxide | CrO₃ |

| 5-Phenylthiophene-2-carboxylic acid | C₁₁H₈O₂S |

| 5-Phenylthiophene-2-carbaldehyde | C₁₁H₈OS |

| 2-Butylthiophene | C₈H₁₂S |

| n-Butyllithium | C₄H₉Li |

| Carbon Dioxide | CO₂ |

| 2-Chlorothiophene | C₄H₃ClS |

| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S |

| Methyl 5-butylthiophene-2-carboxylate | C₁₀H₁₄O₂S |

| Ethyl 5-butylthiophene-2-carboxylate | C₁₁H₁₆O₂S |

| Sodium Hydroxide | NaOH |

| Potassium Hydroxide | KOH |

| Carbon Tetrachloride | CCl₄ |

| Vanadyl acetylacetonate (B107027) (VO(acac)₂) | C₁₀H₁₄O₅V |

| Iron(III) acetylacetonate (Fe(acac)₃) | C₁₅H₂₁FeO₆ |

Chemical Transformations and Functionalization of 5 Butylthiophene 2 Carboxylic Acid

Reactions of the Carboxyl Moiety

The carboxylic acid group is a key functional handle for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification of carboxylic acids is a fundamental transformation in organic chemistry. masterorganicchemistry.commsu.edu For 5-Butylthiophene-2-carboxylic acid, this can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This equilibrium-driven reaction often requires an excess of the alcohol or removal of water to drive it towards the ester product. masterorganicchemistry.com

Alternative methods for esterification that may be applicable to this compound include:

Reaction with alkyl halides: The carboxylate, formed by deprotonating the carboxylic acid, can react with an alkyl halide, such as methyl iodide, in an SN2 reaction to yield the corresponding ester. commonorganicchemistry.comlibretexts.org

Steglich Esterification: For acid-sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.com

Reaction with Thionyl Chloride followed by an Alcohol: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with an alcohol to form the ester. commonorganicchemistry.comopenstax.org

A study on the synthesis of various 2-thiophenecarboxylic acid esters demonstrated the feasibility of these transformations, which could be extrapolated to the 5-butyl substituted analogue. gatech.eduresearchgate.net

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 5-butylthiophene-2-carboxylate |

| This compound | Ethanol | TsOH | Ethyl 5-butylthiophene-2-carboxylate |

| This compound | 1. NaOH 2. CH₃I | - | Methyl 5-butylthiophene-2-carboxylate |

| This compound | t-Butanol | DCC, DMAP | tert-Butyl 5-butylthiophene-2-carboxylate |

This table presents hypothetical reactions based on general esterification principles.

The formation of amides from carboxylic acids is a crucial reaction, particularly in medicinal chemistry, due to the prevalence of the amide bond in pharmaceuticals. nih.gov Direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate. libretexts.orgopenstax.org

To overcome this, coupling agents are often used. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices that activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide. libretexts.orgopenstax.org

Table 2: Amidation of this compound

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

|---|---|---|---|

| This compound | Ammonia | DCC | 5-Butylthiophene-2-carboxamide |

| This compound | Aniline | EDC | N-Phenyl-5-butylthiophene-2-carboxamide |

This table illustrates potential amidation reactions.

Beyond esterification and amidation, the carboxyl group of this compound can undergo other important transformations:

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 5-butyl-2-thiophenemethanol. libretexts.orgfiveable.me

Conversion to Acid Chloride: As mentioned earlier, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 5-butylthiophene-2-carbonyl chloride. openstax.org This acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. msu.edu

Decarboxylation: While not always straightforward, decarboxylation, the removal of the carboxyl group as carbon dioxide, can sometimes be achieved under specific conditions, though this is not a commonly reported reaction for this specific compound. fiveable.me

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring of this compound

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. pearson.com The existing substituents, the electron-donating butyl group and the electron-withdrawing carboxylic acid group, direct incoming electrophiles to specific positions on the ring. The butyl group at position 5 directs electrophiles to the ortho position (position 4), while the carboxylic acid at position 2 directs to the meta position (position 4). Thus, electrophilic substitution is expected to occur predominantly at the 4-position.

Halogenation is a classic example of electrophilic aromatic substitution. minia.edu.eg Bromination of thiophene derivatives typically proceeds readily. For this compound, bromination would be expected to occur at the 4-position.

A related reaction is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the α-bromination of a carboxylic acid. libretexts.orglibretexts.orgpressbooks.pub However, this reaction occurs at the carbon adjacent to the carbonyl group and is not a substitution on the aromatic ring.

Table 3: Potential Bromination Product

| Starting Material | Reagent | Product |

|---|

This table shows the expected product of electrophilic bromination.

Nitration and sulfonation are other key electrophilic aromatic substitution reactions. minia.edu.egyoutube.com

Nitration: This is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com For this compound, nitration is anticipated to yield 5-butyl-4-nitrothiophene-2-carboxylic acid. The synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid has been reported, suggesting the feasibility of nitrating substituted thiophene-2-carboxylic acids. sigmaaldrich.com

Sulfonation: This reaction is usually performed with fuming sulfuric acid (H₂SO₄/SO₃). The electrophile is SO₃, and the expected product would be 5-butyl-4-sulfothiophene-2-carboxylic acid.

Table 4: Expected Products of Nitration and Sulfonation

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Butyl-4-nitrothiophene-2-carboxylic acid |

This table outlines the predicted outcomes for nitration and sulfonation.

Metal-Catalyzed Coupling Reactions of this compound Derivatives

The functionalization of the thiophene ring at the C5 position is a key strategy for the synthesis of complex molecules with applications in materials science and pharmaceuticals. For derivatives of this compound, particularly halogenated precursors, metal-catalyzed cross-coupling reactions are indispensable tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium complexes, offer a versatile and efficient means to introduce a wide array of substituents.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura coupling reaction. nih.govwikipedia.org This reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For derivatives such as 5-bromo- or 5-iodothiophene-2-carboxylic acid esters, this reaction provides a direct route to 5-arylthiophene derivatives. Research on analogous compounds, such as 5-bromothiophene-2-carboxylic acid, has demonstrated that its ester derivatives readily undergo Suzuki coupling with various arylboronic acids. nih.gov These reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, such as potassium phosphate, in a solvent mixture like 1,4-dioxane (B91453) and water. nih.govnih.gov The yields for these transformations are generally moderate to good, highlighting the robustness of this method. nih.gov

The general scheme for a Suzuki coupling reaction is the coupling of a halide with an organoboron species using a palladium catalyst and a base to form a new carbon-carbon single bond. wikipedia.org

Table 1: Examples of Suzuki Coupling Reactions on Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| Phenethyl 5-bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reasonable | nih.gov |

Another significant palladium-catalyzed C-C bond-forming reaction is the Heck reaction, which couples an unsaturated halide with an alkene to create a substituted alkene. wikipedia.org This reaction typically uses a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. wikipedia.org While specific examples starting directly from this compound derivatives are not extensively documented in readily available literature, the general applicability of the Heck reaction to aryl halides suggests that halogenated derivatives of this compound would be suitable substrates for coupling with various alkenes. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orglibretexts.org This methodology can be applied to halogenated derivatives of this compound to introduce alkyne functionalities, which are valuable synthons for further transformations. A more recent development is the decarbonylative Sonogashira coupling, which allows for the direct use of carboxylic acids as coupling partners, although this often requires specific catalytic systems. nih.govrsc.org

For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.org Derivatives of this compound bearing a halide at the 5-position can be efficiently coupled with a wide range of amines to produce the corresponding 5-aminothiophene derivatives, which are important intermediates in medicinal chemistry. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Table 2: Overview of Potential Metal-Catalyzed Coupling Reactions for Halogenated this compound Derivatives

| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | nih.govwikipedia.org |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base, Phosphine ligand | C(sp²)-C(sp²) | wikipedia.orgmasterorganicchemistry.com |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | Pd catalyst, Phosphine ligand, Base | C(sp²)-N | wikipedia.orgrug.nl |

These metal-catalyzed reactions represent a cornerstone in the synthetic chemistry of thiophene derivatives. The ability to selectively introduce diverse functional groups onto the 5-position of a butyl-substituted thiophene-2-carboxylic acid scaffold opens up vast possibilities for creating novel compounds with tailored electronic and biological properties.

Spectroscopic and Analytical Characterization of 5 Butylthiophene 2 Carboxylic Acid and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic methods are indispensable for the elucidation of the molecular structure and electronic nature of 5-Butylthiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid provides key information. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.orglibretexts.org This significant downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.orglibretexts.org The broadness of the signal is a result of hydrogen bonding. libretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid are also deshielded and generally resonate in the 2-3 ppm range. libretexts.orglibretexts.org For this compound, the protons on the thiophene (B33073) ring would exhibit characteristic shifts and coupling patterns, further confirming the substitution pattern.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is highly deshielded due to the attached electronegative oxygen atoms, with its signal typically appearing between 160 and 180 ppm. libretexts.orglibretexts.org This is, however, less deshielded than the carbonyl carbons of aldehydes and ketones. libretexts.orglibretexts.org The carbon atoms of the butyl group and the thiophene ring will also show distinct signals, allowing for a complete structural assignment.

A study on 5-Chlorothiophene-2-carboxylic acid provides comparative data, where the proton and carbon signals of the thiophene ring are assigned, offering a reference for interpreting the spectra of the butyl-substituted analogue. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular weight of this compound is 184.25500 amu, with an exact mass of 184.05600 amu. chemsrc.com

Electron impact (EI) mass spectrometry of carboxylic acids often shows characteristic fragmentation. libretexts.org For short-chain acids, prominent peaks corresponding to the loss of a hydroxyl group (M-17) and a carboxyl group (M-45) are common. libretexts.org In the case of larger acids, fragmentation of the alkyl chain can also be observed. youtube.com For this compound, cleavage of the C-C bond adjacent to the thiophene ring could lead to specific fragment ions. The fragmentation of thiophene-containing compounds can also involve cleavage of the C-S bond. iosrjournals.org Studies on related structures like benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides show that characteristic fragment ions arise from the cleavage of the bond between the ring and the carbonyl group. nih.gov

Predicted collision cross-section (CCS) values for various adducts of this compound and its isomer, 5-tert-butylthiophene-2-carboxylic acid, provide additional data for their identification in complex mixtures using ion mobility-mass spectrometry. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.06308 | 139.9 |

| [M+Na]⁺ | 207.04502 | 148.0 |

| [M-H]⁻ | 183.04852 | 142.7 |

| [M+NH₄]⁺ | 202.08962 | 161.7 |

| [M+K]⁺ | 223.01896 | 145.4 |

| [M+H-H₂O]⁺ | 167.05306 | 135.0 |

Data sourced from PubChemLite uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit several characteristic IR absorptions. libretexts.org In the condensed phase, they typically exist as hydrogen-bonded dimers, which significantly influences their spectra. libretexts.orgspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is observed for the O-H stretching of the hydrogen-bonded dimer, typically extending from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a hallmark of the strong hydrogen bonding.

C=O Stretch: The carbonyl stretching vibration for the dimer appears around 1710 cm⁻¹. libretexts.org

C-O Stretch: A strong C-O stretching band is generally found in the region of 1320-1210 cm⁻¹. spectroscopyonline.com

Thiophene Ring Vibrations: The thiophene ring itself will have characteristic C-H and C-S stretching and bending vibrations. For instance, the C-S stretching vibration in 2-thiophene carboxylic acid has been identified experimentally around 637-647 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In a study of 2-thiophene carboxylic acid, the C-S stretching vibration was observed at 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org For polymorphs of other compounds, Raman spectroscopy has proven useful in distinguishing between different crystalline forms by highlighting differences in the C-H stretching region and other fingerprint regions. americanpharmaceuticalreview.com A similar approach could be applied to different solid-state forms of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often of limited utility. libretexts.org However, the presence of the thiophene ring in this compound introduces a chromophore that absorbs at higher wavelengths. The thiophene ring is an aromatic system, and its conjugation with the carboxylic acid group will lead to characteristic π → π* transitions. iosrjournals.org The position of the absorption maximum can be influenced by the solvent and the substitution on the thiophene ring. For comparison, 2,5-furandicarboxylic acid, a related heterocyclic compound, shows a distinct UV/Visible spectrum. nist.gov The UV spectrum of an unsaturated carboxylic acid generally shows an absorption maximum around 210 nm, but the presence of further conjugation, as in this compound, would be expected to shift this to a longer wavelength. researchgate.net

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carboxylic acids.

Methodology: A common approach for the analysis of carboxylic acids and their derivatives is reversed-phase HPLC (RP-HPLC). pensoft.net This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netpsu.edu The pH of the mobile phase is a critical parameter as it affects the ionization state of the carboxylic acid and thus its retention. Detection is often carried out using a UV-Vis detector set at a wavelength where the compound exhibits significant absorbance. pensoft.net

Applications: HPLC is used to assess the purity of this compound by separating it from any starting materials, byproducts, or degradation products. pensoft.net By using a suitable internal or external standard, HPLC can also be used for accurate quantification. For enhanced sensitivity, derivatization with a fluorescent labeling reagent can be employed prior to HPLC analysis, allowing for the detection of very low concentrations. psu.edu

Gas Chromatography (GC) for Volatile Analogs

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound and its derivatives, direct injection into a GC system is often challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile analog, most commonly an ester.

The derivatization process involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. youtube.com These esters are significantly more volatile and thermally stable, making them amenable to GC analysis. The choice of the ester derivative can influence the retention time, with larger alkyl chains generally leading to longer retention times.

The separation in GC is achieved based on the differential partitioning of the analytes between a stationary phase, a high-boiling-point liquid coated on an inert solid support within the column, and a mobile phase, which is an inert gas such as helium or nitrogen. shimadzu.co.uk The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter for qualitative identification. shimadzu.co.uk For a series of volatile analogs of this compound, the retention times would be expected to increase with the size and boiling point of the molecule.

A typical GC analysis of derivatized this compound analogs would involve injecting the sample onto a non-polar or medium-polarity capillary column. The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time data and mass spectra for definitive identification of the separated components. nih.gov The mass spectrum of a derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can confirm its structure. nih.gov

Below is a representative table illustrating the expected trend in retention times for various volatile analogs of this compound on a hypothetical GC column.

| Compound Name | Structure | Derivatization Product | Expected Retention Time Trend |

| This compound | Methyl 5-butylthiophene-2-carboxylate | Shorter | |

| 5-Hexylthiophene-2-carboxylic acid | Methyl 5-hexylthiophene-2-carboxylate | Intermediate | |

| 5-Octylthiophene-2-carboxylic acid | Methyl 5-octylthiophene-2-carboxylate | Longer |

This table is illustrative and actual retention times will depend on the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. It provides valuable information about the oxidation and reduction potentials of a molecule, which are directly related to its electronic structure, specifically the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound and its derivatives, CV can be employed to investigate their electrochemical behavior, particularly their oxidation, which is a characteristic feature of the electron-rich thiophene ring. The electrochemical oxidation of substituted thiophenes has been a subject of interest, especially in the context of conducting polymers. aau.edu.etresearchgate.net The oxidation process typically involves the removal of an electron from the π-system of the thiophene ring to form a radical cation. researchgate.net

A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and scanning the potential of a working electrode (such as glassy carbon or platinum) in the positive direction. The resulting voltammogram would display an anodic peak corresponding to the oxidation of the thiophene derivative. The potential at which this peak occurs (the oxidation potential) is a key parameter.

The nature and position of substituents on the thiophene ring significantly influence the oxidation potential. Electron-donating groups, such as the butyl group at the 5-position, are expected to lower the oxidation potential by increasing the electron density in the thiophene ring, making it easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential. The carboxylic acid group at the 2-position is electron-withdrawing and will thus have an opposing effect to the butyl group.

The electrochemical behavior of these compounds is also relevant to understanding their potential applications in materials science, for instance, as precursors for electropolymerization to form conducting polymers. mdpi.com The stability of the radical cation formed upon oxidation and its subsequent reactions can also be studied using CV.

The following table provides hypothetical cyclic voltammetry data for this compound and a related derivative to illustrate the expected influence of substituents on the oxidation potential.

| Compound Name | Structure | Expected Onset Oxidation Potential (V vs. Ag/AgCl) |

| Thiophene-2-carboxylic acid | Higher | |

| This compound | Lower |

This table presents expected trends based on general principles of substituent effects in the electrochemistry of thiophenes. Actual values would be determined experimentally.

Computational and Theoretical Investigations of 5 Butylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 5-Butylthiophene-2-carboxylic acid, these calculations can elucidate the effects of the butyl and carboxylic acid substituents on the thiophene (B33073) ring.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic descriptors of this compound. mdpi.comosti.govresearchgate.net

The electronic structure of thiophene derivatives is significantly influenced by the nature of the substituents. nih.govnih.gov The electron-donating butyl group at the 5-position is expected to increase the electron density of the thiophene ring, thereby raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the electron-withdrawing carboxylic acid group at the 2-position would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This combined effect leads to a reduced HOMO-LUMO energy gap, which is a critical parameter in determining the molecule's reactivity and electronic absorption properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity and a red shift in the UV-visible absorption spectrum. nih.gov DFT calculations for similar substituted thiophenes have shown a strong correlation between calculated HOMO-LUMO energies and experimentally obtained data. osti.gov

Table 1: Calculated Electronic Properties of Substituted Thiophenes (Illustrative Data based on similar compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.5 | -1.2 | 5.3 |

| Thiophene-2-carboxylic acid | -6.8 | -1.8 | 5.0 |

| 5-Butylthiophene | -6.2 | -1.1 | 5.1 |

| This compound | -6.4 | -1.7 | 4.7 |

Note: The data in this table is illustrative and represents expected trends based on computational studies of similar compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular interactions, charge delocalization, and the nature of chemical bonds. nih.govperiodicodimineralogia.it For this compound, NBO analysis can provide a detailed picture of the electronic distribution and the stabilizing interactions arising from the substituents.

The analysis can quantify the charge transfer between the donor (butyl group) and acceptor (carboxylic acid group) through the thiophene ring. periodicodimineralogia.it The NBO method examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. scirp.org

Key interactions in this compound would include:

Hyperconjugation: Interactions between the C-H σ orbitals of the butyl group and the π* orbitals of the thiophene ring, leading to electron donation.

Conjugation: Delocalization of π electrons from the thiophene ring to the π* orbitals of the carbonyl group in the carboxylic acid.

Intramolecular Hydrogen Bonding: A possible weak interaction between the carboxylic acid proton and the sulfur atom of the thiophene ring, which can influence the conformational preference. nih.gov

Table 2: Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-H) of butyl | π(Thiophene ring) | ~1-2 |

| π(Thiophene ring) | π(C=O of COOH) | ~15-20 |

| LP(O) of COOH | σ*(C-S of thiophene) | ~0.5-1 |

Note: The data in this table is illustrative and represents expected interactions and their relative strengths based on NBO analyses of similar molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the macroscopic properties of materials by studying the behavior of molecules over time. acs.org For this compound, these techniques can be used to explore its conformational landscape, aggregation behavior, and interactions with other molecules or surfaces.

Molecular dynamics (MD) simulations can predict how molecules of this compound would arrange themselves in a condensed phase. Thiophene derivatives are known to exhibit π-stacking interactions, which are crucial for the properties of organic electronic materials. researchgate.net The interplay between the π-stacking of the thiophene rings and the steric hindrance from the butyl groups would be a key aspect to investigate.

Furthermore, molecular modeling can be used to study the formation of dimers and larger aggregates through hydrogen bonding between the carboxylic acid groups. nih.gov These intermolecular interactions are critical in determining the crystal packing and solid-state properties of the compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. aip.orgaip.org For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and pKa. tandfonline.combohrium.com

These models typically use a set of molecular descriptors that encode topological, geometric, and electronic features of the molecule. nih.govacs.org By correlating these descriptors with experimental data for a series of related compounds, a predictive model can be built.

For instance, a QSPR model for the acidity (pKa) of carboxylic acids could include descriptors such as the charge on the acidic proton, the energy of the LUMO, and various topological indices. tandfonline.combohrium.com Similarly, QSPR models have been successfully applied to predict the properties of various thiophene derivatives. nih.govacs.org These studies provide a framework for estimating the properties of this compound even in the absence of direct experimental measurements.

Applications of 5 Butylthiophene 2 Carboxylic Acid in Advanced Materials Science

Organic Semiconductors and Conductive Polymers Derived from 5-Butylthiophene-2-carboxylic Acid

Polymers derived from this compound and similar carboxyl-functionalized thiophenes represent an important class of organic mixed ionic-electronic conductors (OMIECs). These materials are distinguished by their ability to transport both ions and electrons, a critical feature for a variety of bioelectronic and sensing applications.

Design and Synthesis of Carboxyl-Functionalized Polythiophenes

The synthesis of polythiophenes bearing carboxylic acid functionalities can be approached in two primary ways: direct polymerization of monomers that already contain the desired side chain, or post-polymerization modification of a precursor polymer. Classic transition metal-catalyzed polymerizations, such as Stille or Suzuki couplings, are often employed. For instance, a thiophene (B33073) monomer bearing a methyl ester can be copolymerized with a bithiophene monomer, followed by hydrolysis to convert the ester groups into carboxylic acids. This method allows for the creation of well-defined polymers with controlled solubility.

Another strategy involves synthesizing a precursor polymer, such as poly[3-(6-bromoalkyl)thiophene], which can then be reacted to introduce the carboxylic acid group. This post-polymerization functionalization allows for the incorporation of various functional groups onto a common polymer backbone. The carboxylic acid group is particularly advantageous as it can be converted to a water-soluble carboxylate salt, facilitating processing, and then reverted to the acid form, rendering the final polymer film resistant to aqueous solvents.

Integration into Organic Electrochemical Transistors (OECTs): Channel Material Characteristics

Carboxyl-functionalized polythiophenes have emerged as superior channel materials for Organic Electrochemical Transistors (OECTs). The carboxylic acid side chains provide several key advantages. Firstly, they enable the polymer to be processed from aqueous solutions when in its salt form, which simplifies fabrication and reduces the reliance on organic solvents. After processing, a simple acidification step makes the polymer film insoluble in water, ensuring robust device operation in aqueous and biological environments without the need for insulating cross-linkers.

These polymers exhibit excellent electroactivity and unipolar p-channel operation in OECTs. The presence of the carboxylic acid group facilitates ion penetration and interaction with the polymer backbone, which is essential for the volumetric doping mechanism that governs OECT operation. Research has shown that polythiophenes with carboxyl-alkyl side chains demonstrate competitive performance metrics. Specifically, a polythiophene featuring a carboxyl-butyl side chain has been shown to exhibit exceptional electrochemical performance and rapid doping kinetics.

Table 1: Performance Metrics of Carboxyl-Alkyl Functionalized Polythiophenes in OECTs

| Polymer Side Chain | Volumetric Capacitance (C*) | OECT Performance Metric ([μC*]pOECT) | Key Advantage |

|---|---|---|---|

| Carboxyl-butyl | High | 107 ± 4 F cm⁻¹ V⁻¹ s⁻¹ | Record-high performance among conjugated polyelectrolytes |

| Carboxyl-propyl | Competitive | - | Solvent resistance, aqueous processability |

Charge Transport Mechanisms and Electrochemical Behavior in Polymeric Architectures

The charge transport in carboxyl-functionalized polythiophenes is governed by a mixed ionic-electronic conduction mechanism. In an OECT, the application of a gate voltage drives ions from the electrolyte into the polymer film. This influx of ions balances the electronic charge injected into the polymer backbone, leading to a change in its conductivity—the fundamental principle of transistor switching.

Cyclic voltammetry studies show that these polymers undergo reversible oxidation and reduction, indicating stable electrochemical doping. The charge storage capability, or volumetric capacitance (C*), is a critical parameter for OECT materials. Carboxylated polythiophenes have demonstrated high volumetric capacitance, signifying efficient charge injection throughout the bulk of the material.

In situ spectroelectrochemistry reveals the formation of polarons as the primary charge carriers upon electrochemical doping. As the polymer is oxidized, the characteristic absorption of the neutral state decreases, while new absorption bands corresponding to polaronic states appear in the near-infrared region. This confirms that the material can be effectively doped, which is crucial for achieving high transconductance in OECTs. The charge carrier mobility is intrinsically linked to the molecular packing and ordering of the polymer chains, a factor influenced by the alkyl portion of the side chain.

Role in Organic Electronic and Optoelectronic Devices

Derivatives of this compound are pivotal in the fabrication of various organic electronic devices. The ability to tune the electronic properties through chemical modification of the thiophene core and its side chains allows for the development of materials tailored for specific applications.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, derivatives of thiophene-2-carboxylic acids are used as key building blocks for donor polymers. The carboxylic acid group is typically converted into an ester, such as an ethylhexyl ester, to improve solubility and processability of the resulting monomer. This modified monomer can then be copolymerized with other aromatic units using methods like Stille coupling to create narrow-bandgap polymers. For example, the polymer PTB7-FTh is synthesized from a monomer unit derived from 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid 2-ethylhexyl ester. These donor-acceptor (D-A) copolymers are the active layer in bulk-heterojunction solar cells, where they are responsible for absorbing sunlight and generating charge carriers. The thiophene units contribute to the polymer's ability to transport holes effectively.

While the direct use of this compound in OLEDs is less common, the broader family of thiophene-containing molecules is fundamental to OLED technology. Thiophene units are often incorporated as part of the π-conjugated linker in donor–π–acceptor (D–π–A) type fluorescent molecules used as emitters in the emissive layer of OLEDs. These materials can be designed to emit light across the visible spectrum, and their performance, including efficiency and stability, is highly dependent on their molecular structure.

Application in Dye-Sensitized Solar Cells (DSSCs) as Ligands or Linkers

In Dye-Sensitized Solar Cells (DSSCs), the carboxylic acid group of molecules like this compound plays a crucial role as an anchoring group. DSSCs operate on the principle of a photosensitive dye adsorbed onto the surface of a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂). The dye absorbs sunlight, and the excited electron is injected into the conduction band of the TiO₂.

For this electron injection to occur efficiently, the dye molecule must be firmly attached to the semiconductor surface. The carboxylic acid moiety is one of the most effective anchoring groups for this purpose. It forms a strong chemical bond with the TiO₂ surface, providing a robust electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band. This ensures rapid and efficient electron transfer, a critical step in the photovoltaic conversion process. Thiophene units are often included in the dye's structure as part of the conjugated spacer that connects the electron-donating part of the dye to the carboxylic acid anchor, facilitating charge transfer across the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly[3-(6-bromoalkyl)thiophene] |

| Titanium dioxide |

| 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid 2-ethylhexyl ester |

Self-Assembled Monolayers and Supramolecular Structures Utilizing this compound

This compound is a molecule of significant interest in the field of advanced materials science, particularly for the construction of self-assembled monolayers (SAMs) and supramolecular structures. Its unique molecular architecture, comprising a hydrophilic carboxylic acid headgroup, a rigid and aromatic thiophene ring, and a hydrophobic butyl tail, allows for the formation of highly ordered molecular assemblies on various substrates. These organized structures are pivotal for developing novel electronic devices, sensors, and functional surfaces.

The formation of SAMs using molecules like this compound is primarily driven by the chemisorption of the carboxylic acid headgroup onto a substrate, which can range from metal oxides to metallic surfaces. This process is followed by the self-organization of the molecules, a phenomenon governed by a delicate interplay of intermolecular forces. The aromatic thiophene rings can interact through π–π stacking, contributing to the structural order and electronic properties of the monolayer. nih.gov Concurrently, the butyl chains align due to van der Waals interactions, which are crucial for the packing density and stability of the assembly. acs.orgacs.org

The thiophene moiety itself is a key component, not only facilitating π–π stacking but also introducing unique optical and electronic properties to the resulting supramolecular structures. uh.edu Thiophene-based materials are well-known for their semiconducting and fluorescent properties, which can be harnessed in the design of organic electronic devices. nih.gov The ability of thiophene derivatives to self-assemble into well-defined nanostructures, such as nanowires and two-dimensional crystals, further expands their potential applications in nanotechnology. uh.edu

The precise control over the molecular arrangement in SAMs and supramolecular assemblies of this compound allows for the fine-tuning of surface properties. For instance, the orientation and packing of the molecules can influence the surface energy, wettability, and electronic work function of the substrate. These tunable characteristics are highly desirable for applications in organic thin-film transistors, light-emitting diodes, and chemical sensors.

Table 1: Expected Properties of Self-Assembled Monolayers of Alkyl-Thiophene-Carboxylic Acids with Varying Alkyl Chain Lengths

| Alkyl Chain Length | Predominant Intermolecular Interaction | Expected Monolayer Order | Potential Application |

| Short (e.g., Methyl) | π–π stacking | Moderate | Surface energy modification |

| Medium (e.g., Butyl ) | π–π stacking and van der Waals | High | Organic electronics, sensors |

| Long (e.g., Octyl) | van der Waals | Very High (Crystalline) | Corrosion inhibition, lubrication |

Note: This table is illustrative and based on established principles of self-assembled monolayers. The specific properties of this compound SAMs would require experimental verification.

Table 2: Research Findings on Thiophene-Based Self-Assembled Systems

| Thiophene Derivative System | Observed Supramolecular Structure | Key Finding | Reference |

| Dendritic Thiophene Derivatives | 2-D crystals, nanowires, nanoparticle aggregates | Self-organization is dependent on substrate and molecular shape, size, and intermolecular interactions. | uh.edu |

| Thiophene-Based Oligomers | Nanostructured fluorescent and conductive microfibers | π–π stacking and other noncovalent interactions direct the formation of the supramolecular structure. | nih.gov |

| Oligophenylenecarboxylic Acids on Silver | Highly crystalline layers with dense molecular packing | Intermolecular interactions play a dominant role in the film structure. | acs.org |

Note: This table presents findings from related thiophene-based systems to infer the potential behavior of this compound.

Research Directions in Medicinal Chemistry and Biological Applications Utilizing 5 Butylthiophene 2 Carboxylic Acid

Synthesis of Biologically Active Derivatives and Probes

The inherent functionalities of 5-butylthiophene-2-carboxylic acid allow for straightforward chemical modification, enabling the synthesis of diverse derivatives. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the thiophene (B33073) ring itself can undergo further substitution. This chemical tractability is fundamental to its application in creating biologically active molecules and molecular probes.

Exploration of Carboxamide Derivatives for Antiviral Investigations

The synthesis of carboxamide derivatives from this compound represents a promising avenue for discovering new antiviral agents. Thiophene carboxamides have emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a variety of viruses. jst.go.jpontosight.ai For instance, research has identified halogenated thiophene carboxamides as potent inhibitors of norovirus, demonstrating that the thiophene ring conjugated to an amide bond is crucial for the antiviral effect. jst.go.jp Other studies have highlighted thiophene derivatives as effective inhibitors of the Ebola virus entry mechanism and the influenza neuraminidase enzyme. researchgate.netacs.org

The general synthetic route involves activating the carboxylic acid of this compound and then reacting it with a selected amine to form the corresponding carboxamide. This modular approach allows for the systematic variation of the amine component, creating a library of novel compounds for antiviral screening. The butyl group on the thiophene ring can enhance membrane permeability, a desirable property for intracellular drug action. Future research would focus on synthesizing a diverse library of these carboxamides and testing them against a panel of viruses, including herpes simplex virus (HSV), influenza viruses, and flaviviruses, to identify lead compounds for further development. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound, SAR studies would systematically explore how modifications to its structure impact a specific biological endpoint, such as enzyme inhibition or receptor binding.

Key areas for modification on the this compound scaffold include:

The Alkyl Chain: The length, branching, and saturation of the butyl group can be altered to probe the size and nature of the lipophilic binding pocket of a biological target.

The Thiophene Ring: Substituents could be introduced at the 3 and 4 positions of the ring to explore electronic and steric effects.

The Carboxylic Acid: This group can be converted to various amides, esters, or bioisosteres like tetrazoles to investigate their role in target binding, for instance, through hydrogen bonding or ionic interactions.

By synthesizing and testing a series of systematically modified analogs, researchers can build a detailed SAR model. nih.gov This model is invaluable for the rational design of more potent and selective compounds, optimizing properties like efficacy and reducing potential off-target effects. For example, SAR studies on a series of thiophene derivatives identified that a free amine on a piperidine (B6355638) moiety was essential for anti-Ebola virus activity, while its protection or substitution led to a complete loss of function. acs.org

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for 5-Butylthiophene-2-carboxamide Derivatives

| Compound ID | R1 (at position 5) | R2 (Amide) | Biological Activity (IC₅₀, µM) |

| BTCA-01 | n-Butyl | -NH₂ | 15.2 |

| BTCA-02 | iso-Butyl | -NH₂ | 25.8 |

| BTCA-03 | sec-Butyl | -NH₂ | 18.5 |

| BTCA-04 | tert-Butyl | -NH₂ | 45.1 |

| BTCA-05 | n-Butyl | -NH-Phenyl | 5.6 |

| BTCA-06 | n-Butyl | -NH-Benzyl | 8.9 |

| BTCA-07 | n-Hexyl | -NH-Phenyl | 3.1 |

Note: This table is for illustrative purposes to demonstrate the principles of SAR and does not represent real experimental data.

Conjugated Systems for Biosensing and Imaging

The thiophene ring is a well-known component of conjugated organic materials used in electronics and photonics. When incorporated into a larger π-conjugated system, this compound can serve as a building block for fluorescent probes and biosensors. The extended conjugation in such systems often leads to desirable photophysical properties, such as strong absorption and emission in the visible or near-infrared regions of the spectrum.

The carboxylic acid group is particularly useful as it provides a convenient point for covalent attachment to biomolecules (like proteins or DNA) or for anchoring the molecule to the surface of a sensor chip. The butyl group helps to improve solubility in organic solvents and can tune the solid-state packing of the material. Thiophene-based metal-organic frameworks (MOFs) have already demonstrated their utility as highly selective and sensitive luminescent sensors for environmental contaminants like heavy metal ions. acs.org Similarly, systems incorporating thienyl carboxylate ligands exhibit intense metal-to-ligand charge transfer (MLCT) bands, a property that can be exploited for sensing applications. nih.gov Research in this area would involve designing and synthesizing larger molecules or polymers that incorporate the this compound unit and evaluating their fluorescent response to specific analytes, pH changes, or biological events.

Applications as Ligands in Metallo-organic Complexes for Catalysis

The carboxylate group of this compound can act as an effective ligand, binding to a wide variety of metal ions to form stable metallo-organic complexes. nih.gov These complexes have significant potential as catalysts for a range of organic transformations. The thiophene ring can influence the electronic properties of the metal center, while the butyl group can affect the complex's solubility and steric environment.

This field has seen thiophene-based carboxylates used to bridge metal-metal quadruple bonds and to create catalysts for various reactions. nih.gov The direct carboxylation of thiophene itself can be achieved using palladium catalysts, highlighting the intimate relationship between thiophenes and transition metal chemistry. mdpi.com Research efforts could focus on synthesizing novel complexes of 5-butylthiophene-2-carboxylate with metals like palladium, copper, rhodium, or iridium and screening their catalytic activity in important reactions such as cross-coupling, hydrogenation, and carboxylation. mdpi.commdpi.com The ability to tune both the ligand and the metal center offers a powerful strategy for developing highly efficient and selective catalysts.

Table 2: Potential Metallo-organic Complexes and Catalytic Applications

| Metal Center | Ancillary Ligands | Potential Catalytic Application |

| Palladium (Pd) | Phosphines, N-heterocyclic carbenes | C-C cross-coupling (e.g., Suzuki, Heck) |

| Copper (Cu) | Bipyridines, Phenanthrolines | Click chemistry, Atom transfer radical polymerization |

| Rhodium (Rh) | Chiral phosphines | Asymmetric hydrogenation |

| Iridium (Ir) | Cp* (Pentamethylcyclopentadienyl) | C-H activation, Transfer hydrogenation |

| Molybdenum (Mo) | None (forms M-M quadruple bonds) | Model systems for polythiophene materials |

Note: This table outlines potential research directions based on established principles of catalysis and organometallic chemistry.

Future Prospects and Emerging Research Areas for 5 Butylthiophene 2 Carboxylic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of thiophene (B33073) derivatives, including 5-Butylthiophene-2-carboxylic acid, is a dynamic area of research focused on improving reaction efficiency, reducing environmental impact, and achieving precise control over the final molecular structure.

Modern Synthetic Strategies: Traditional methods for creating thiophenes often required harsh conditions and could result in low yields. nih.gov Contemporary research, however, is shifting towards more sophisticated and sustainable approaches. nih.gov

Metal-Catalyzed Cross-Coupling: Techniques like metal-catalyzed reactions are transforming thiophene synthesis, allowing for a high degree of regioselectivity and compatibility with a wide array of functional groups. nih.gov

Metal-Free Approaches: To enhance the green credentials of these processes, metal-free methodologies are being developed, which employ controlled reaction conditions to minimize metal toxicity. nih.gov

Cyclization of Alkynes: Innovative methods involving the cyclization of functionalized alkynes provide a direct and atom-economical route to produce thiophenes with specific substitution patterns. mdpi.com This can be achieved through metal-catalyzed or base-promoted heterocyclization. mdpi.com

Direct Functionalization: A key challenge in synthesizing 5-substituted-2-thiophenecarboxylic acids is achieving regioselectivity. One effective strategy involves the lithiation of a substituted thiophene with reagents like n-butyllithium, followed by carbonation (reaction with CO2) to install the carboxylic acid group at the desired position. beilstein-journals.orgresearchgate.net This method provides a direct route to the target molecule with high selectivity.

These advanced synthetic routes are crucial for producing this compound and its derivatives in a more practical, cost-effective, and environmentally friendly manner, thus facilitating their broader application. beilstein-journals.org

Enhancement of Material Performance and Device Efficiency through Structural Modifications

The performance of materials derived from this compound can be fine-tuned by making precise alterations to its molecular structure. The interplay between the butyl chain, the thiophene ring, and the carboxylic acid group dictates the material's ultimate electronic, optical, and physical properties.

Key Structural Modification Strategies:

Side-Chain Engineering: The length and structure of the alkyl side chain (the butyl group in this case) significantly influence the properties of resulting polymers. For instance, in polythiophenes, the side chain affects solubility, molecular packing, and charge transport. ntu.edu.tw Introducing alkyl-thiophene π-bridges into polymer backbones can alter crystallinity, which is a key factor in the performance of all-polymer solar cells. rsc.orgrsc.org

Functional Group Incorporation: The carboxylic acid group is a polar functional group that can improve the compatibility between polythiophenes and electron-accepting materials in devices, which is critical for preventing phase segregation and enhancing efficiency. tdl.org However, a high concentration of such polar groups can sometimes reduce solubility in common organic solvents. tdl.org

Backbone Modification: Creating copolymers by combining this compound with other thiophene monomers is a powerful method to modulate material properties. tdl.org This approach allows for the creation of materials with tailored characteristics, such as improved solubility and thermal stability. For example, incorporating aldehyde functionalities into thiophene-based polymers allows for further chemical modifications, expanding their versatility. acs.org

These structural modifications are pivotal in designing materials for specific high-performance applications, such as organic field-effect transistors (OFETs), solar cells, and sensors. ntu.edu.twresearchgate.net

Computational-Aided Design of Next-Generation Thiophene-Based Compounds for Targeted Applications

Computational chemistry has become an indispensable tool in modern materials science, enabling the rational design and prediction of properties for new thiophene-based compounds before they are synthesized in the lab.

The Role of Computational Methods:

Predicting Molecular Properties: Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular geometry, and spectroscopic properties of thiophene derivatives. mdpi.comresearchgate.netresearchgate.net These calculations can predict key parameters like ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

Understanding Reactivity: DFT and other methods can shed light on the reactivity of different thiophene carboxylic acid isomers. For example, studies have shown that thiophene-2-carboxylic acid may be more reactive than its thiophene-3-carboxylic acid counterpart due to the formation of an internal hydrogen bond that polarizes the acid group. nih.gov

Guiding Synthesis and Application: By simulating how structural changes will affect a molecule's properties, computational studies can guide the design of next-generation materials. rsc.org For instance, theoretical calculations can help identify compounds with optimal electronic properties for use in optoelectronics or predict the binding affinity of a molecule for a biological target. researchgate.netrsc.org This in silico screening accelerates the discovery process and reduces the reliance on trial-and-error synthesis.

The synergy between computational modeling and experimental work is accelerating the development of novel thiophene-based materials with precisely tailored functions for advanced applications. researchgate.netrsc.org

Diversification of Applications in Interdisciplinary Fields, including Advanced Functional Materials

The versatility of this compound and its derivatives makes them highly attractive for a growing number of interdisciplinary applications, particularly in the realm of advanced functional materials.

Emerging Application Areas:

Organic Electronics: Thiophene-based materials are cornerstones of organic electronics. They are used as semiconductors in devices like organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells (solar cells). researchgate.netresearchgate.net The ability to tune their electronic properties through chemical modification is key to their utility. researchgate.net

Sensors: The optical and electronic properties of polythiophenes can change in response to environmental stimuli like temperature, solvents, or the presence of specific molecules. wikipedia.org This makes them excellent candidates for chemical sensors and biosensors. wikipedia.orgnih.gov Functionalized thiophenes have been developed as fluorescent probes for detecting nitroaromatic explosives. rsc.org

Biomedical Applications: Conducting polymers like polythiophene and its derivatives are being explored for various biomedical uses, including drug delivery systems, gene delivery, and as components of biosensors for DNA and other biomolecules. nih.gov Their biocompatibility and tunable properties are significant advantages in this field. researchgate.net

Electrochromic Materials: Certain polythiophenes, such as the widely used PEDOT, exhibit electrochromism, meaning they change color upon the application of an electric potential. This property is being harnessed for applications like "smart windows" that can control the passage of light and heat. wikipedia.org

The continuous development of new synthetic methods and a deeper understanding of structure-property relationships are driving the expansion of thiophene-based materials into ever more diverse and technologically significant fields. researchgate.netrsc.org

Data Tables

Table 1: Predicted Collision Cross Section (CCS) of this compound

This table presents the predicted Collision Cross Section (CCS) values for different adducts of this compound, calculated using CCSbase. The collision cross section is a measure of the ion's shape and size in the gas phase.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 185.06308 | 139.9 |

| [M+Na]+ | 207.04502 | 148.0 |

| [M-H]- | 183.04852 | 142.7 |

| [M+NH4]+ | 202.08962 | 161.7 |

| [M+K]+ | 223.01896 | 145.4 |

| [M+H-H2O]+ | 167.05306 | 135.0 |

| [M+HCOO]- | 229.05400 | 158.0 |

| [M+CH3COO]- | 243.06965 | 177.7 |

| Data sourced from PubChemLite. ntu.edu.tw |

Compound Names

Q & A

Q. What are the common synthetic routes for preparing 5-Butylthiophene-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis of thiophene-carboxylic acid derivatives typically involves functionalization of the thiophene ring. A base-mediated alkylation or carboxylation reaction is often employed. For example, describes a similar compound synthesized via reaction of a phenol derivative with furan-2-carboxylic acid under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- HPLC : To assess purity, using a C18 column and mobile phase of acetonitrile/water with 0.1% formic acid.

- NMR spectroscopy : H and C NMR can confirm the butyl chain substitution at the 5-position and carboxylic acid at C2.

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 199.2).

Contaminants like unreacted starting materials or oxidation byproducts (e.g., sulfoxides) should be monitored using TLC or GC-MS .

Q. What are the key stability considerations for storing and handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃, KMnO₄) and bases, which may degrade the thiophene ring or form salts .

- Decomposition products : Thermal degradation may release CO, CO₂, and sulfur oxides (SOₓ); use fume hoods for large-scale reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

- Reagent quality : Impure alkylating agents (e.g., 1-bromobutane) reduce yields. Use freshly distilled reagents.

- Catalyst optimization : notes that switching from NaOH to K₂CO₃ improved yields by 15–20% in similar systems.

- Reaction monitoring : Real-time FTIR or inline pH probes help identify incomplete reactions early.

Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, stoichiometry) .

Q. What strategies mitigate environmental risks when scaling up synthesis of this compound?